4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.54 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-fluoro-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the selective formation of the sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- 4-Chloro-2-fluoro-6-methylbenzenesulfonyl chloride
- 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride
- 4-Bromo-2-fluoro-6-ethylbenzenesulfonyl chloride
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methyl groups, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFGPOYENAQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.